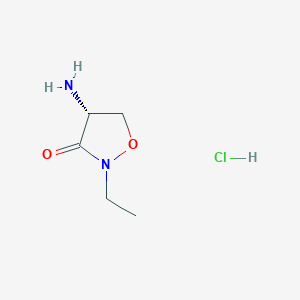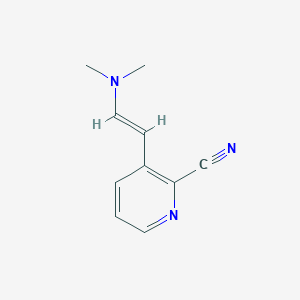
3-(2-(Dimethylamino)vinyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-(Dimethylamino)vinyl)picolinonitrile” is a chemical compound with the CAS Number: 67988-53-8 . It has a molecular weight of 173.22 and a linear formula of C10H11N3 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“3-(2-(Dimethylamino)vinyl)picolinonitrile” is a solid substance . It has a molecular weight of 173.22 . The compound is typically stored in a dry environment at temperatures between 2-8°C . The predicted boiling point is 344.3±37.0 °C and the predicted pKa is 6.49±0.70 .科学的研究の応用
Molecular Quadratic Hyperpolarizabilities
- Application: In a study on Ru(II) complex salts, these complexes displayed intense, metal-to-ligand charge-transfer absorptions which are highly solvatochromic. Such properties indicate potential applications in fields like nonlinear optics and photonics (Coe et al., 1997).
Polymer Modification
- Application: Research on the homopolymerization of various vinyl monomers, including 4-(N,N-dimethylamino)styrene, showed the potential for creating modified polymers with unique physical properties. This can have implications in material science, particularly in developing new polymer-based materials (Mallakpour & Butler, 1989).
Potentiometric Sensors
- Application: A study introduced a new Ho(3+)-PVC membrane electrode based on a similar compound, which showed promising results in potentiometric sensing. Such electrodes can be used in various analytical applications, including environmental monitoring and industrial process control (Zamani et al., 2013).
Electroluminescent Properties
- Application: Research on iridium(III) complexes with picolinate ligands demonstrated their potential for use in organic light-emitting diodes (OLEDs). The presence of a dimethylamino group in these complexes contributed to high electroluminescence efficiency, making them suitable for display and lighting technologies (Jayabharathi et al., 2015).
Coordination Compounds
- Application: Copper(II) complexes with similar compounds demonstrated interesting spectral properties. Such research contributes to the understanding of coordination chemistry and can have implications in catalysis and material science (West & Nipp, 1987).
Chemical Synthesis
- Application: Studies on the synthesis of various chemical compounds, such as 7-azaindole, using picolines showed the versatility of these compounds in organic synthesis. This has applications in pharmaceuticals and chemical manufacturing (Ma et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
3-[(E)-2-(dimethylamino)ethenyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)7-5-9-4-3-6-12-10(9)8-11/h3-7H,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFVCXKZTYXFZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)vinyl)picolinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

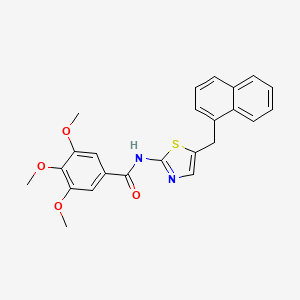
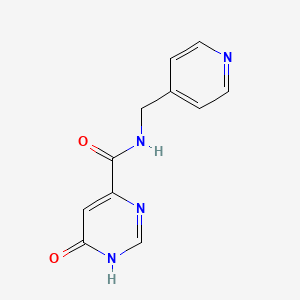
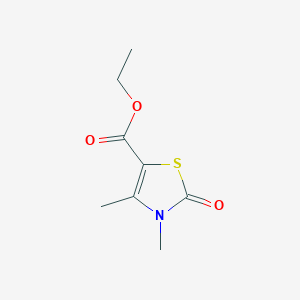
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)
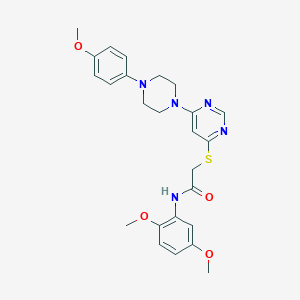
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
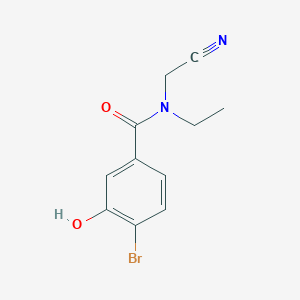
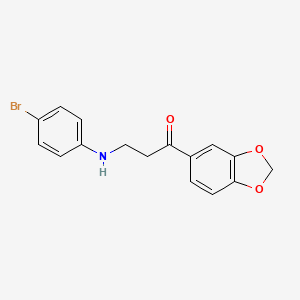
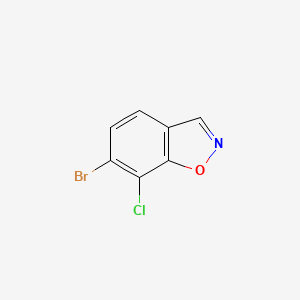
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
